An In-depth Technical Guide to the Physicochemical Properties of 2-Bromophenazine
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromophenazine
Executive Summary
This technical guide provides a comprehensive analysis of the core physicochemical properties, synthesis, and characterization of 2-Bromophenazine (CAS No. 3331-28-0). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth, field-proven insights into the causality behind experimental choices and analytical interpretation. We detail a robust synthetic protocol via the Wohl-Aue reaction, outline gold-standard methodologies for spectroscopic confirmation (NMR, MS, FTIR, UV-Vis), and explore the compound's significant redox activity and its applications as a promising antibacterial agent. All quantitative data is summarized for clarity, and key workflows are visualized to enhance understanding. This guide is grounded in authoritative references to ensure scientific integrity and empower researchers in their work with this versatile heterocyclic compound.
Introduction: The Phenazine Scaffold and 2-Bromophenazine
The phenazine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in the fields of medicinal chemistry, materials science, and microbiology. Phenazines produced by microorganisms often function as virulence factors or electron shuttles for anaerobic survival.[1][2] Synthetic phenazine derivatives have been extensively explored for their therapeutic potential, demonstrating a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.
2-Bromophenazine is a synthetic derivative that has garnered significant interest. The introduction of a bromine atom onto the phenazine core profoundly influences its electronic properties, lipophilicity, and reactivity. This modification has led to the discovery of potent antibacterial activity, particularly against drug-resistant Gram-positive pathogens like Staphylococcus aureus.[3][4] Understanding the fundamental physicochemical properties of 2-Bromophenazine is therefore critical for leveraging its potential in drug discovery and for the rational design of new, more effective analogues. This guide serves as a technical resource for its synthesis, characterization, and application.
Caption: Chemical Structure of 2-Bromophenazine.
Core Physicochemical Properties
The fundamental properties of 2-Bromophenazine are summarized below. These data are essential for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 3331-28-0 | [1] |
| Molecular Formula | C₁₂H₇BrN₂ | |
| Molecular Weight | 259.10 g/mol | |
| Appearance | Dark beige crystalline solid | |
| Melting Point | 150 °C | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DCM) | |
| Density (Calculated) | 1.616 ± 0.06 g/cm³ | |
| SMILES | C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Br | |
| Storage Conditions | Store at 10°C - 25°C, away from light and moisture |
Synthesis and Purification
The most direct and modular approach for synthesizing substituted phenazines like 2-Bromophenazine is the Wohl-Aue reaction . This classic condensation reaction provides a reliable pathway to the phenazine core.
Causality of the Wohl-Aue Reaction
The Wohl-Aue reaction involves the condensation of an aromatic nitro compound with an aniline in the presence of a base (e.g., potassium hydroxide) at elevated temperatures.[5] The base facilitates the deprotonation of the aniline, increasing its nucleophilicity, and promotes the subsequent cyclization and oxidation steps that lead to the aromatic phenazine ring system. For the synthesis of 2-Bromophenazine, a plausible strategy involves the reaction of aniline with 1-bromo-2-nitrobenzene. The regioselectivity is dictated by the positions of the functional groups on the starting materials.
Caption: Workflow for the Wohl-Aue Synthesis of 2-Bromophenazine.
Step-by-Step Synthetic Protocol
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-bromo-2-nitrobenzene (1.0 eq) and aniline (2.0-3.0 eq). Rationale: Using an excess of aniline serves as both a reactant and a solvent, driving the reaction to completion.
-
Base Addition: Carefully add powdered potassium hydroxide (2.0 eq) to the mixture. Rationale: KOH is the catalyst that facilitates the condensation and cyclization steps.
-
Reaction: Heat the reaction mixture to 150-180°C with vigorous stirring for 4-6 hours. The mixture will darken significantly. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Cautiously add water and neutralize with a dilute acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-Bromophenazine as a solid.
Spectroscopic and Structural Characterization
Unambiguous structural confirmation is paramount. The following section details the expected spectral characteristics of 2-Bromophenazine and provides standardized protocols for data acquisition.
Caption: Analytical workflow for the structural confirmation of 2-Bromophenazine.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides definitive evidence of the bromine atom through its characteristic isotopic pattern.
-
Expected Data: The presence of a single bromine atom results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[6]
-
M peak: ~258 m/z, corresponding to the molecule containing the ⁷⁹Br isotope.
-
M+2 peak: ~260 m/z, corresponding to the molecule containing the ⁸¹Br isotope.
-
Intensity Ratio: The M / (M+2) peak intensity ratio will be approximately 1:1.[7]
-
-
Protocol (Electron Ionization - EI-MS):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via direct infusion or GC-MS.
-
Acquire the spectrum in positive ion mode using a standard EI energy of 70 eV.
-
Analyze the high-mass region for the characteristic M/M+2 doublet.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Expected ¹H NMR Data (400 MHz, CDCl₃): The spectrum is expected to show seven distinct signals in the aromatic region (approx. δ 7.5-8.5 ppm). Protons closer to the electronegative nitrogen atoms will be deshielded and appear further downfield. The proton at position 1 (adjacent to a nitrogen) and position 3 (ortho to the bromine) will likely be the most downfield. Complex splitting patterns (doublets, triplets, or doublets of doublets) will arise from coupling between adjacent protons.
-
Expected ¹³C NMR Data (100 MHz, CDCl₃): The proton-decoupled spectrum should display 12 distinct signals for the 12 carbon atoms. The carbon atom directly attached to the bromine (C-2) will show a signal significantly shifted from the others (typically in the δ 115-125 ppm range). Carbons adjacent to the nitrogen atoms (e.g., C-4a, C-5a, C-6, C-10) will also exhibit characteristic downfield shifts.
-
Standard Acquisition Protocol: [8][9]
-
Sample Preparation: Dissolve 5-10 mg of purified 2-Bromophenazine in ~0.6 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a ≥400 MHz spectrometer. Lock the field frequency on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
¹H Acquisition: Acquire the spectrum using a standard 90° pulse sequence. Typically, 16-32 scans are sufficient.
-
¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required to achieve a good signal-to-noise ratio.
-
Data Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups and vibrations within the molecule.
-
Expected Data: The FTIR spectrum will be characterized by several key absorption bands.[10][11]
-
~3050-3100 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1600-1620 cm⁻¹: C=C aromatic ring stretching.
-
~1500-1520 cm⁻¹ & ~1400-1450 cm⁻¹: C=N and C=C ring stretching vibrations characteristic of the phenazine core.
-
~1000-1100 cm⁻¹: C-Br stretching vibration.
-
~750-850 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.
-
-
Protocol (Attenuated Total Reflectance - ATR-FTIR): [12]
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Sample: Place a small amount of the solid 2-Bromophenazine powder directly onto the ATR crystal and apply firm, even pressure.
-
Acquisition: Record the sample spectrum over a range of 4000-650 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Correction: Perform an automated background subtraction on the resulting spectrum.
-
Reactivity and Stability
2-Bromophenazine's chemical behavior is dominated by its redox properties, a hallmark of the phenazine class.
-
Redox Agent and Electron Shuttle: Phenazines are well-established redox-active molecules that can accept and donate electrons.[1] This ability allows them to function as electron shuttles in biological systems.[13] 2-Bromophenazine can act as an effective electron acceptor for enzymes like F₄₂₀H₂ dehydrogenase.[14] This redox cycling is believed to be a key component of its antibacterial mechanism, likely leading to the generation of reactive oxygen species (ROS) within the target bacteria, which disrupts cellular respiration and other vital processes.[15]
Caption: Proposed redox cycling mechanism of 2-Bromophenazine.
-
Stability: 2-Bromophenazine is a stable crystalline solid under standard laboratory conditions. However, as with many conjugated organic molecules, prolonged exposure to strong light may cause degradation. It should be stored in a sealed container in a cool, dark place.
Applications in Research and Development
The unique properties of 2-Bromophenazine make it a valuable molecule in several areas of scientific research.
-
Drug Development - Antibacterial Agents: The most prominent application of 2-Bromophenazine is as a lead compound in the development of new antibiotics. Research has shown that it possesses potent antibacterial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis.[3][16] Some bromophenazine analogues demonstrate minimum inhibitory concentrations (MIC) in the sub-micromolar range.[4][17]
-
Biofilm Eradication: Beyond inhibiting planktonic bacterial growth, bromophenazine derivatives have also shown significant activity in inhibiting, dispersing, and eradicating bacterial biofilms, which are notoriously resistant to conventional antibiotics.[18][19]
-
Biochemical Probes: Due to its defined redox potential and ability to interact with electron transport chains, 2-Bromophenazine can be used as a biochemical tool to study enzymatic reactions and cellular respiration.[14][20] Its inherent fluorescence properties also make it a candidate for the development of molecular probes.
Safety and Handling
As a laboratory chemical, 2-Bromophenazine should be handled with appropriate care.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
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